molecular formula C9H13NO B033900 1-propan-2-yl-2H-azepin-3-one CAS No. 110561-71-2

1-propan-2-yl-2H-azepin-3-one

Cat. No.: B033900
CAS No.: 110561-71-2
M. Wt: 151.21 g/mol
InChI Key: ZPGQADPDUKRMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propan-2-yl-2H-azepin-3-one is a seven-membered heterocyclic compound containing a nitrogen atom in its azepinone ring (azepine fused with a ketone group). The ketone functional group is located at position 3, and the propan-2-yl (isopropyl) substituent is attached to position 1 of the ring.

Properties

CAS No.

110561-71-2

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-propan-2-yl-2H-azepin-3-one

InChI

InChI=1S/C9H13NO/c1-8(2)10-6-4-3-5-9(11)7-10/h3-6,8H,7H2,1-2H3

InChI Key

ZPGQADPDUKRMKR-UHFFFAOYSA-N

SMILES

CC(C)N1CC(=O)C=CC=C1

Canonical SMILES

CC(C)N1CC(=O)C=CC=C1

Synonyms

3H-Azepin-3-one,1,2-dihydro-1-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A structural and functional comparison is presented below:

Table 1: Structural Comparison of 1-Propan-2-yl-2H-azepin-3-one and Related Compounds

Compound Name Core Structure Ring Size Functional Groups Key Substituents
1-Propan-2-yl-2H-azepin-3-one Azepinone 7-membered Ketone (position 3) Propan-2-yl (position 1)
1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one Pyrimidinone 6-membered Ketone (position 4), sulfhydryl (S-H) Propan-2-yl (position 1)
1-(Propan-2-yl)-2,3-dihydro-1H-imidazol-2-one Imidazolone 5-membered Ketone (position 2) Propan-2-yl (position 1)
3-(1H-indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one Propanone derivative Acyclic Ketone (terminal), imidazole, indole Isopropylphenyl, methylimidazole

Key Observations:

Ring Size and Heteroatoms: The azepinone core (7-membered) is larger than pyrimidinone (6-membered) or imidazolone (5-membered) rings . Larger rings often exhibit distinct conformational flexibility and electronic properties compared to smaller heterocycles.

The acyclic propan-1-one compound lacks ring strain but incorporates aromatic indole and imidazole moieties, which may enhance π-π stacking interactions in biological systems.

Substituent Effects :

  • Propan-2-yl substituents are common in all listed compounds, suggesting their utility in modulating lipophilicity and steric bulk. However, their placement (e.g., on nitrogen vs. carbon atoms) varies, influencing solubility and metabolic stability.

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